Dimethyl Phenanthrene-9,10-dicarboxylate

Description

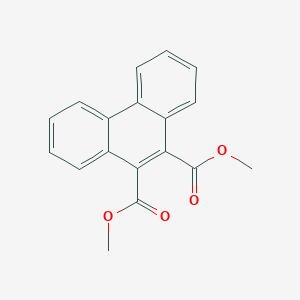

Dimethyl Phenanthrene-9,10-dicarboxylate is a specific derivative of phenanthrene (B1679779), a three-ring aromatic hydrocarbon. Its structure is characterized by the rigid, planar phenanthrene core with two dimethyl carboxylate groups attached at the 9 and 10 positions. This substitution pattern imparts unique electronic and steric properties to the molecule, distinguishing it from the parent phenanthrene and other derivatives.

Table 1: Chemical and Physical Properties of Dimethyl Phenanthrene-9,10-dicarboxylate

| Property | Value |

| Molecular Formula | C₁₈H₁₄O₄ |

| Molecular Weight | 294.3 g/mol |

| IUPAC Name | dimethyl phenanthrene-9,10-dicarboxylate |

| CAS Number | 15810-16-9 |

| Melting Point | 129-130 °C. ccspublishing.org.cn |

| Appearance | White powder. ccspublishing.org.cn |

The phenanthrene scaffold is a fundamental building block in organic chemistry, consisting of three fused benzene (B151609) rings in a non-linear or angular arrangement. nih.gov This structure is found in a variety of natural products, including steroids and alkaloids, and serves as a core component in many synthetic functional materials. espublisher.com The chemistry of phenanthrene is rich and varied, with reactions typically occurring at the 9 and 10 positions, which are the most reactive sites. espublisher.com

The synthesis of phenanthrene derivatives has been a subject of intense research, with numerous methods developed to construct this polycyclic system. ccspublishing.org.cn These approaches often involve intermolecular [4+2] benzannulation reactions between a biaryl derivative and an alkyne. ccspublishing.org.cn Other notable methods include palladium-catalyzed decarboxylative reactions, iron-catalyzed reactions, and rhodium-catalyzed oxidative benzannulations. ccspublishing.org.cn The development of efficient and operationally simple methods for the synthesis of phenanthrene derivatives remains an active area of investigation, driven by the potential applications of these compounds in materials science and medicinal chemistry. ccspublishing.org.cnespublisher.com

A recent development in the synthesis of Dimethyl Phenanthrene-9,10-dicarboxylate involves the use of phenylboronic acid and dimethyl but-2-ynedioate with a silver carbonate catalyst and potassium persulfate as an oxidant. ccspublishing.org.cn This method is significant as it utilizes readily available starting materials and avoids the harsh reaction conditions often required for such transformations. ccspublishing.org.cn

The introduction of functional groups onto the core of polycyclic aromatic hydrocarbons is a key strategy for tuning their physical and chemical properties. Carboxylate groups (-COOH) and their ester derivatives, such as the dimethyl carboxylate groups in the title compound, are particularly significant. These groups can influence the solubility, electronic properties, and intermolecular interactions of the PAH scaffold.

The presence of carboxylate functionalities can enhance the solubility of otherwise poorly soluble PAHs, which is crucial for their processing and application in various fields. Furthermore, these groups can act as directing groups in further chemical transformations, allowing for the synthesis of more complex molecular architectures. In the context of materials science, carboxylate groups can serve as anchoring points for binding to metal ions, leading to the formation of metal-organic frameworks (MOFs), or as precursors for the synthesis of polymers and other advanced materials. researchgate.net The electronic-withdrawing nature of the carboxylate groups can also modulate the optical and electronic properties of the phenanthrene core, potentially leading to interesting photophysical behaviors.

While research specifically focused on Dimethyl Phenanthrene-9,10-dicarboxylate is still emerging, the unique structural features of this compound suggest several promising research directions. The planar, rigid phenanthrene core combined with the functional carboxylate groups makes it an attractive candidate for several advanced applications.

Detailed Research Findings and Future Directions:

Precursor in Organic Synthesis: The presence of two ester functional groups at the 9 and 10 positions makes Dimethyl Phenanthrene-9,10-dicarboxylate a versatile intermediate for the synthesis of more complex phenanthrene derivatives. espublisher.com These ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be converted into a variety of other functional groups such as amides, acid chlorides, or used in condensation reactions to form polymers. This opens up avenues for the creation of novel ligands for catalysis or building blocks for supramolecular chemistry. ccspublishing.org.cn

Materials Science Applications: Polycyclic aromatic hydrocarbons are of great interest in materials science due to their inherent stability, and optical and electronic properties. ccspublishing.org.cn The introduction of functional groups can further enhance these properties. For instance, phenanthrene derivatives are being explored for their potential use in organic electronics. Research on related phenanthrene-based oligomers has shown promise in the development of liquid crystalline materials for organic thin-film transistors (OTFTs). rsc.org The rigid core of Dimethyl Phenanthrene-9,10-dicarboxylate could contribute to the formation of ordered structures, which is beneficial for charge transport in such devices.

Crystal Engineering and Supramolecular Chemistry: The crystal structure of Dimethyl Phenanthrene-9,10-dicarboxylate reveals a coplanar phenanthrene skeleton with the two methoxy (B1213986) carbonyl groups oriented in opposite directions in a symmetric manner. ccspublishing.org.cn The crystal packing exhibits a reverse staggered parallel and stratified arrangement, with π-π interactions forming a one-dimensional interaction model. ccspublishing.org.cn This detailed understanding of its solid-state structure is crucial for designing new crystalline materials with tailored properties. The ability to form ordered assemblies through non-covalent interactions is a key aspect of crystal engineering and could be exploited in the design of functional supramolecular structures.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl phenanthrene-9,10-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O4/c1-21-17(19)15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)16(15)18(20)22-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPVTCONVQKCCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2C3=CC=CC=C31)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450209 | |

| Record name | Dimethyl phenanthrene-9,10-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15810-16-9 | |

| Record name | Dimethyl phenanthrene-9,10-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dimethyl Phenanthrene 9,10 Dicarboxylate and Its Derivatives

Direct Synthesis Routes for the Target Compound

Direct synthesis of Dimethyl Phenanthrene-9,10-dicarboxylate can be achieved through several pathways, primarily involving the formation and subsequent modification of the core phenanthrene (B1679779) structure.

Preparation from Fluorene Precursors

A synthetic route to the phenanthrene series can be initiated from fluorene. This multi-step process involves the transformation of the five-membered ring of fluorene into the central six-membered ring of phenanthrene, culminating in the desired dicarboxylate.

The synthesis begins with the oxidation of fluorene to fluorenone. From fluorenone, Diphenyl-2-carboxylic acid is produced, which is then converted to Diphenyl-2-acetic acid. A key cyclization step transforms Diphenyl-2-acetic acid into 9-phenanthrol. Further elaboration of the 9-phenanthrol intermediate can lead to the formation of phenanthrene-9,10-dicarboxylic anhydride. This anhydride is the immediate precursor to the target molecule. The final step involves the esterification of the anhydride with methanol, typically under acidic conditions, to yield Dimethyl Phenanthrene-9,10-dicarboxylate. This pathway provides a structured method for expanding the fluorene ring system into the phenanthrene core with the required functionalities.

Approaches Involving 9,10-Phenanthrenequinone

A common and effective strategy for synthesizing the title compound utilizes 9,10-Phenanthrenequinone as a key intermediate. This approach hinges on the oxidative cleavage of the C9-C10 bond within the quinone structure to form a dicarboxylic acid, which is subsequently esterified.

Phenanthrene can be converted to 9,10-Phenanthrenequinone through various oxidative processes, including photolytic breakdown in the presence of sunlight. Once obtained, the 9,10-Phenanthrenequinone undergoes oxidative ring-opening. One patented method describes a liquid-phase oxidation using hydrogen peroxide in a water-insoluble organic solvent. This reaction is efficiently catalyzed by a tungsten compound in the presence of a phase transfer catalyst, yielding biphenyl-2,2'-dicarboxylic acid. espublisher.com Another documented procedure achieves the cleavage of the C9–C10 bond using copper(I) chloride under mild conditions, which is compatible with a range of substituents on the phenanthrene ring. espublisher.com

The resulting biphenyl-2,2'-dicarboxylic acid is then converted to the target diester, Dimethyl Phenanthrene-9,10-dicarboxylate, through standard esterification procedures, such as refluxing with methanol in the presence of a strong acid catalyst like sulfuric acid.

| Starting Material | Oxidant/Catalyst | Product |

| 9,10-Phenanthrenequinone | H₂O₂ / Tungsten Compound / Phase Transfer Catalyst | Biphenyl-2,2'-dicarboxylic acid |

| 9,10-Phenanthrenequinone | Copper(I) Chloride | Biphenyl-2,2'-dicarboxylic acid |

| Biphenyl-2,2'-dicarboxylic acid | Methanol / H₂SO₄ | Dimethyl Phenanthrene-9,10-dicarboxylate |

Microwave-Assisted Functionalization Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. researchgate.net While a direct, one-pot microwave synthesis of Dimethyl Phenanthrene-9,10-dicarboxylate is not extensively documented, the principles of microwave chemistry can be applied to accelerate key steps in its synthesis.

Microwave irradiation can be particularly effective for oxidation reactions. For example, the oxidation of phenanthrene to 9,10-phenanthrenequinone has been successfully performed under microwave conditions. Similarly, the subsequent oxidative cleavage of the quinone to the dicarboxylic acid could potentially be accelerated. Research has shown that various phenanthrene derivatives can be synthesized efficiently using microwave assistance, such as the rapid, one-pot synthesis of 1H-phenanthro[9,10-d]triazole, which is completed in seconds. Another example is the synthesis of phenanthrene fused-tetrahydrodibenzo-acridinones, which benefits from the catalyst-free, high-yield nature of microwave-assisted reactions in green solvents like ethanol.

These examples demonstrate the utility of microwave technology in functionalizing the phenanthrene core. Applying this technique to the oxidation of 9,10-phenanthrenequinone or the final esterification step could provide a more efficient and rapid route to Dimethyl Phenanthrene-9,10-dicarboxylate.

| Reaction Type | Conventional Method Time | Microwave Method Time | Reference |

| Diels-Alder Reaction | 24-48 hours | 6-8 minutes | |

| Triazole Synthesis | >12 hours | 45 seconds |

Synthesis of Related Phenanthrene Dicarboxylate Esters

The synthesis of phenanthrene dicarboxylate esters is not limited to the 9,10-positions. Methodologies have been developed to introduce ester functionalities at other positions on the phenanthrene skeleton, leading to a variety of useful isomers and derivatives.

Carbonylation of Dihydrophenanthrene Derivatives (e.g., 2,7-dibromo-9,10-dihydrophenanthrene)

Palladium-catalyzed carbonylation reactions are a cornerstone of modern organic synthesis for converting aryl halides into carboxylic acids, esters, and amides. This methodology can be applied to halogenated dihydrophenanthrene precursors to synthesize phenanthrene dicarboxylate esters with substitution patterns other than the 9,10-isomer.

A key precursor for this route is a di-halogenated dihydrophenanthrene, such as 2,7-dibromo-9,10-dihydrophenanthrene. This intermediate can be prepared by the bromination of 9,10-dihydrophenanthrene. The subsequent step is a palladium-catalyzed dicarbonylation. In this reaction, the 2,7-dibromo-9,10-dihydrophenanthrene is treated with carbon monoxide and methanol in the presence of a palladium catalyst, such as Pd(OAc)₂, and a phosphine ligand. This process converts both C-Br bonds into methyl ester groups, yielding dimethyl 9,10-dihydrophenanthrene-2,7-dicarboxylate. The final step involves the dehydrogenation of the dihydrophenanthrene core to furnish the aromatic phenanthrene system, resulting in Dimethyl 2,7-phenanthrenedicarboxylate. This synthetic sequence highlights the versatility of palladium catalysis in functionalizing polycyclic aromatic hydrocarbons.

Formation of Diphenylphenanthrenedicarboxylates

The Diels-Alder reaction provides a powerful method for constructing the phenanthrene ring system with a high degree of control over the substitution pattern. This [4+2] cycloaddition can be employed to synthesize highly substituted phenanthrene derivatives, including diphenylphenanthrenedicarboxylates.

In this approach, a suitably substituted cyclopentadienone acts as the diene, and an alkyne serves as the dienophile. To generate a diphenylphenanthrene core, diphenylacetylene is used as the dienophile. If the cyclopentadienone precursor is designed to carry ester functionalities, these groups will be incorporated into the final phenanthrene product. The reaction proceeds by the cycloaddition of the cyclopentadienone and diphenylacetylene, which forms a bicyclic intermediate. This intermediate then typically expels a molecule of carbon monoxide (a retro-Diels-Alder reaction) to form the stable, aromatic hexasubstituted benzene (B151609) ring, which is part of the final phenanthrene structure. This strategy allows for the convergent synthesis of complex phenanthrene dicarboxylates with multiple phenyl substituents.

Derivatization and Functionalization Strategies

The functionalization of the phenanthrene core is crucial for creating the target dicarboxylate. Key strategies include the oxidation of phenanthrene derivatives, specialized cyclization reactions to build the ring system with the desired substituents, and the subsequent conversion of the resulting dicarboxylic acids into various derivatives.

A primary route to phenanthrene-9,10-dicarboxylic acid, the precursor to its dimethyl ester, involves the oxidation of the 9,10-double bond of the phenanthrene nucleus. This transformation often proceeds in a stepwise manner, first yielding phenanthrene-9,10-dione (also known as phenanthraquinone), which is then further oxidized to the dicarboxylic acid. slideshare.net

Various oxidizing agents can be employed for the initial conversion of phenanthrene to phenanthrene-9,10-dione. thieme-connect.de Common reagents include chromium(VI) oxidants, such as chromic acid, and manganese(VII) compounds. thieme-connect.destackexchange.com The oxidation of phenanthrene with sodium dichromate and sulfuric acid is a well-established method to produce phenanthrene-9,10-dione. slideshare.net The subsequent oxidation of phenanthrene-9,10-dione to the corresponding dicarboxylic acid (in its open form, diphenic acid) can also be achieved using strong oxidizing conditions. slideshare.net The choice of oxidant and reaction conditions can be influenced by the presence of other substituents on the phenanthrene ring, as alkyl side chains may also be susceptible to oxidation. nih.gov

| Starting Material | Oxidizing Agent(s) | Product(s) | Reference |

| Phenanthrene | Sodium dichromate, Sulfuric acid | Phenanthrene-9,10-dione | slideshare.net |

| Phenanthrene | Chromium(VI) oxides | Phenanthrene-9,10-dione | thieme-connect.de |

| Phenanthrene-9,10-dione | Further oxidation (e.g., with potassium permanganate) | Diphenic acid | slideshare.net |

Cyclization and annulation strategies provide powerful methods for constructing the phenanthrene ring system directly with the desired functionalities or their precursors. These methods build the tricyclic structure from smaller, more readily available molecules.

One notable approach involves the condensation of the ethyl ester of diphenyl-2-acetic acid with ethyl oxalate in the presence of potassium ethoxide. rsc.org This reaction forms ethyl α-keto-β-2-diphenylylsuccinate. Subsequent treatment of this intermediate with 80% sulfuric acid induces a cyclization reaction that directly yields phenanthrene-9,10-dicarboxylic anhydride, a key precursor to the target diester. rsc.org

Another powerful technique is the Diels-Alder reaction. For instance, derivatives of 9,10-diphenylanthracene-2,3-dicarboxylic acid have been synthesized via the Diels-Alder reaction of 1,3-diphenylisobenzofuran with various dienophiles, followed by an aromatization step. researchgate.net While this example illustrates functionalization at the 2,3-positions, similar cycloaddition strategies can be envisioned for the synthesis of 9,10-dicarboxylates.

Palladium-catalyzed reactions, such as the Heck reaction, have also been developed to synthesize the phenanthrene core structure from appropriately substituted precursors. espublisher.comresearchgate.net These methods offer a versatile route to various substituted phenanthrenes that could potentially be functionalized to yield the desired dicarboxylate.

| Precursors | Key Reagents/Conditions | Product | Reference |

| Ethyl diphenyl-2-acetate, Ethyl oxalate | 1. Potassium ethoxide2. 80% Sulfuric acid | Phenanthrene-9,10-dicarboxylic anhydride | rsc.org |

| 1,3-Diphenylisobenzofuran, Dienophile | Diels-Alder reaction, Aromatization | Substituted anthracene-2,3-dicarboxylic acid derivatives | researchgate.net |

Once phenanthrene-9,10-dicarboxylic acid is obtained, it can be readily converted into a variety of other carboxyl derivatives. libretexts.orglibretexts.org The formation of the corresponding cyclic anhydride, phenanthrene-9,10-dicarboxylic anhydride, is a particularly facile intramolecular reaction, often achieved by heating the dicarboxylic acid, sometimes with a dehydrating agent like acetic anhydride. rsc.orggoogle.com This anhydride is a stable, crystalline solid and serves as a valuable intermediate. acs.org

The anhydride can then be used to synthesize other derivatives. The target compound, dimethyl phenanthrene-9,10-dicarboxylate, can be prepared by the alcoholysis of the anhydride with methanol, typically under acidic or basic catalysis. Alternatively, the dicarboxylic acid can be directly esterified using methanol with an acid catalyst (e.g., sulfuric acid) under Fischer esterification conditions. Conversion of the dicarboxylic acid to the corresponding diacyl chloride, followed by reaction with methanol, provides another route to the diester.

| Starting Material | Reagent(s) | Product | General Principle |

| Phenanthrene-9,10-dicarboxylic acid | Heat or Acetic Anhydride | Phenanthrene-9,10-dicarboxylic anhydride | Intramolecular dehydration rsc.org |

| Phenanthrene-9,10-dicarboxylic anhydride | Methanol, Acid/Base catalyst | Dimethyl phenanthrene-9,10-dicarboxylate | Alcoholysis libretexts.org |

| Phenanthrene-9,10-dicarboxylic acid | Methanol, Acid catalyst (e.g., H₂SO₄) | Dimethyl phenanthrene-9,10-dicarboxylate | Fischer Esterification libretexts.org |

Purification and Isolation Techniques in Synthesis

The successful synthesis of dimethyl phenanthrene-9,10-dicarboxylate relies on effective purification and isolation techniques to remove byproducts, unreacted starting materials, and other impurities. Column chromatography and recrystallization are the most common and effective methods employed for this class of compounds.

Column chromatography is a fundamental technique for the purification of phenanthrene derivatives. cup.edu.cn Silica gel is the most commonly used stationary phase for these compounds. rsc.orgnih.gov The separation is achieved by eluting the crude product mixture through the silica gel column with a suitable solvent system (mobile phase).

The choice of eluent is critical and is typically a mixture of a nonpolar solvent, such as n-hexane or petroleum ether, and a more polar solvent, like ethyl acetate or dichloromethane. rsc.orgnih.gov The polarity of the solvent mixture is adjusted to achieve optimal separation of the target compound from impurities. For example, in the synthesis of various phenanthrene-9,10-diones, purification was achieved by flash column chromatography using a petroleum ether/CH₂Cl₂ (1:1) mixture as the eluent. rsc.org Similarly, other phenanthrene derivatives have been purified using hexane and ethyl acetate mixtures. nih.gov

| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Reference |

| Phenanthrene Derivatives | Silica Gel | n-Pentane:Dichloromethane mixtures | cup.edu.cn |

| Carbene complex for phenanthrene synthesis | Silica Gel | Hexanes:Ethyl acetate (50:1) | nih.gov |

| 2,4-Dimethylphenanthrene-9,10-dione | Silica Gel | Petroleum ether / CH₂Cl₂ (1:1) | rsc.org |

| Dihydrophenanthrenes | Silica Gel | n-Hexane/Ethyl acetate/Methanol/Water systems | nih.gov |

Recrystallization is a highly effective method for purifying solid organic compounds like phenanthrene derivatives. The process involves dissolving the crude solid in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor.

For phenanthrene derivatives, various organic solvents have been proven effective for recrystallization. For example, phenanthrene-9,10-dicarboxylic anhydride has been successfully crystallized from acetone. acs.org The process yielded compact white crystals. acs.org Other solvents, such as benzene or ethyl alcohol, have also been used for recrystallizing related precursors in phenanthrene synthesis. acs.org The selection of an appropriate recrystallization solvent is crucial for obtaining high-purity crystals and maximizing the yield. google.com

| Compound | Recrystallization Solvent(s) | Reference |

| Phenanthrene-9,10-dicarboxylic anhydride | Acetone | acs.org |

| Precursors in phenanthrene synthesis | Benzene, Ethyl alcohol | acs.org |

| Dimethyl naphthalene (B1677914) dicarboxylate (related diester) | Methanol | google.com |

Spectroscopic and Structural Elucidation of Dimethyl Phenanthrene 9,10 Dicarboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. For dimethyl phenanthrene-9,10-dicarboxylate, both proton (¹H) and carbon-13 (¹³C) NMR studies have been crucial in confirming its molecular structure. ccspublishing.org.cn The spectra were acquired on a 500 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent. ccspublishing.org.cn

The ¹H NMR spectrum of dimethyl phenanthrene-9,10-dicarboxylate exhibits distinct signals corresponding to the aromatic protons of the phenanthrene (B1679779) core and the methyl protons of the ester groups. ccspublishing.org.cn The aromatic region of the spectrum shows a complex pattern of signals due to the various electronic environments of the protons attached to the fused rings.

A doublet observed at 8.72 ppm is assigned to the two protons in the most deshielded positions on the phenanthrene skeleton, with a coupling constant (J) of 8.0 Hz. ccspublishing.org.cn Another signal, a doublet of doublets, appears at 8.16 ppm, corresponding to two other aromatic protons, showing coupling constants of 1.0 Hz and 8.0 Hz. ccspublishing.org.cn A multiplet, integrating to four protons, is observed in the range of 7.65 to 7.77 ppm. ccspublishing.org.cn The six protons of the two equivalent methyl ester groups give rise to a sharp singlet at 4.04 ppm, confirming their identical chemical environment due to the molecule's symmetry. ccspublishing.org.cn

Table 1: ¹H NMR Spectroscopic Data for Dimethyl Phenanthrene-9,10-dicarboxylate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 8.72 | d | 8.0 | 2H | Aromatic Protons |

| 8.16 | dd | 1.0, 8.0 | 2H | Aromatic Protons |

| 7.65-7.77 | m | - | 4H | Aromatic Protons |

d: doublet, dd: doublet of doublets, m: multiplet, s: singlet

The ¹³C NMR spectrum, recorded at 125 MHz, provides further confirmation of the structure by revealing the chemical shifts of all carbon atoms in the molecule. ccspublishing.org.cn The spectrum shows a signal at 168.34 ppm, which is characteristic of the carbonyl carbon in the ester functional groups. ccspublishing.org.cn The aromatic carbons of the phenanthrene core resonate in the region between 122.87 and 131.08 ppm, with distinct peaks observed at 131.08, 129.90, 128.48, 127.66, 127.08, 126.90, and 122.87 ppm. ccspublishing.org.cn The carbon atom of the methyl groups (-OCH₃) is observed at 52.77 ppm. ccspublishing.org.cn

Table 2: ¹³C NMR Spectroscopic Data for Dimethyl Phenanthrene-9,10-dicarboxylate

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 168.34 | C=O (Ester Carbonyl) |

| 131.08 | Aromatic Carbon |

| 129.90 | Aromatic Carbon |

| 128.48 | Aromatic Carbon |

| 127.66 | Aromatic Carbon |

| 127.08 | Aromatic Carbon |

| 126.90 | Aromatic Carbon |

| 122.87 | Aromatic Carbon |

Mass Spectrometry (MS) Characterization

High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) was employed to determine the precise mass of dimethyl phenanthrene-9,10-dicarboxylate and to confirm its elemental composition. ccspublishing.org.cn The analysis yielded a protonated molecular ion peak ([M+H]⁺) with a mass-to-charge ratio (m/z) of 295.0981. ccspublishing.org.cn This experimental value is in excellent agreement with the calculated theoretical mass of 295.0970 for the formula C₁₈H₁₅O₄, further substantiating the identity of the synthesized compound. ccspublishing.org.cn

X-ray Crystallography and Single-Crystal Structure Determination

The single-crystal X-ray diffraction data revealed that dimethyl phenanthrene-9,10-dicarboxylate crystallizes in the monoclinic system. ccspublishing.org.cn The determined space group is P2₁/n. ccspublishing.org.cn The unit cell parameters were found to be a = 7.9383(6) Å, b = 19.5083(13) Å, c = 9.4189(7) Å, with a β angle of 98.981(2)°. ccspublishing.org.cn The volume of the unit cell is 1440.75(18) ų, and it contains four molecules (Z=4). ccspublishing.org.cn

The crystallographic analysis confirmed that the three fused rings of the phenanthrene skeleton are coplanar. ccspublishing.org.cn The molecule possesses a symmetric structure, with the two bulky methoxy (B1213986) carbonyl groups attached at the 9 and 10 positions oriented in opposite directions in a symmetric fashion. ccspublishing.org.cn The bond lengths and angles within the molecule fall within normal, expected ranges. ccspublishing.org.cn

Analysis of Intermolecular Interactions and Crystal Packing

The solid-state arrangement of Dimethyl Phenanthrene-9,10-dicarboxylate is a well-ordered structure primarily governed by specific non-covalent interactions. X-ray diffraction analysis shows that the molecule crystallizes in a monoclinic system with the space group P2₁/n. ccspublishing.org.cn The fundamental phenanthrene skeleton is coplanar, and the two methoxy carbonyl substituents at the 9- and 10-positions are oriented in opposite directions, resulting in a thermodynamically stable conformation. ccspublishing.org.cn

π-π Stacking Interactions

The dominant intermolecular forces stabilizing the crystal lattice of Dimethyl Phenanthrene-9,10-dicarboxylate are π-π stacking interactions. These interactions occur between the planar phenanthrene skeletons of adjacent molecules in the stacked layers. ccspublishing.org.cn Specifically, two distinct types of π-π interactions are observed between adjacent molecules at upper and lower levels, which collectively form a one-dimensional interaction model. ccspublishing.org.cn

The distances between the aromatic rings are a key parameter of these interactions. The distance between the central benzene (B151609) rings of the phenanthrene units in adjacent layers is 3.735 Å, while the distance between the lateral benzene rings is 3.729 Å. ccspublishing.org.cn These distances are characteristic of stabilizing π-π stacking forces.

| Interaction Type | Interacting Units | Measured Distance (Å) |

|---|---|---|

| π-π Stacking | Central Benzene Rings | 3.735 |

| π-π Stacking | Lateral Benzene Rings | 3.729 |

Hydrogen Bonding Networks

Analysis of the crystal structure of Dimethyl Phenanthrene-9,10-dicarboxylate indicates a notable absence of significant hydrogen bonding. Both intermolecular and intramolecular hydrogen bonds have not been found within the crystal lattice. ccspublishing.org.cn This is consistent with the molecular structure, which lacks strong hydrogen bond donor groups. The stabilization of the crystal packing is therefore dominated by the aforementioned π-π stacking and other weaker van der Waals forces.

Other Vibrational and Electronic Spectroscopic Characterization Methods

Beyond single-crystal X-ray diffraction, other spectroscopic methods are essential for a full characterization of Dimethyl Phenanthrene-9,10-dicarboxylate. These techniques provide insight into the vibrational modes of the molecule's functional groups and its electronic transitions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. For Dimethyl Phenanthrene-9,10-dicarboxylate, the IR spectrum would be expected to show characteristic absorption bands. Key expected vibrations include the C=O stretching frequency for the ester carbonyl groups, typically found in the region of 1700-1750 cm⁻¹. Additionally, C-O stretching bands for the ester linkage would appear in the 1000-1300 cm⁻¹ range. Aromatic C=C stretching vibrations from the phenanthrene core would be visible in the 1450-1600 cm⁻¹ region, while aromatic C-H stretching would appear above 3000 cm⁻¹. However, specific experimental IR spectral data for this compound are not detailed in the reviewed scientific literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the phenanthrene core in Dimethyl Phenanthrene-9,10-dicarboxylate is expected to give rise to strong absorptions in the UV region. These absorptions correspond to π → π* transitions. The precise wavelengths (λmax) and intensities of these absorptions are sensitive to the molecular structure and solvent. While this technique is standard for the characterization of such aromatic compounds, specific experimental UV-Vis absorption data for Dimethyl Phenanthrene-9,10-dicarboxylate are not available in the consulted literature.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of light, providing information on molecular vibrations. For Dimethyl Phenanthrene-9,10-dicarboxylate, Raman spectroscopy would be particularly sensitive to the symmetric vibrations of the non-polar aromatic phenanthrene backbone. Strong signals corresponding to the ring breathing modes and other C=C stretching vibrations of the aromatic system would be expected. Despite its utility for characterizing polycyclic aromatic hydrocarbons, published Raman spectra for this specific compound could not be located in the reviewed literature.

Future Directions and Emerging Research Avenues

Innovation in Green Synthesis Methodologies

The synthesis of phenanthrene (B1679779) derivatives has traditionally relied on methods that can be resource-intensive and environmentally taxing. Future research is increasingly focused on developing greener, more efficient synthetic pathways to Dimethyl Phenanthrene-9,10-dicarboxylate.

A significant advancement has been the move away from harsh reaction conditions. Older palladium-catalyzed methods, for instance, often required high pressure, strong acids, or bases to construct the phenanthrene skeleton. ccspublishing.org.cn In contrast, a recently developed method utilizes silver carbonate (Ag₂CO₃) as a catalyst and potassium persulfate (K₂S₂O₈) as an oxidant, using phenylboronic acid and dimethyl but-2-ynedioate as starting materials. ccspublishing.org.cn This approach represents a step towards more sustainable chemistry by operating under milder conditions.

Table 1: Comparison of Synthetic Methodologies for Phenanthrene Cores

| Method | Typical Catalysts/Reagents | Conditions | Green Chemistry Considerations |

|---|---|---|---|

| Traditional Benzannulation | Palladium Complexes | High pressure, strong acids/bases | High energy input, harsh reagents ccspublishing.org.cn |

| Silver-Catalyzed Synthesis | Ag₂CO₃, K₂S₂O₈ | Milder conditions | Avoids strong acids/bases, potentially lower energy ccspublishing.org.cn |

| Domino C-H Activation | Palladium/Norbornadiene | One-pot reaction | High atom economy, reduced waste nih.gov |

Expansion of Applications in Advanced Materials Science

The rigid, planar, and electron-rich phenanthrene core makes its derivatives prime candidates for use in advanced materials, particularly in organic electronics. academie-sciences.fr The 9,10-dicarboxylate functional groups of the title compound are not merely passive substituents; they provide crucial handles for tuning solubility and serve as anchor points for constructing more complex architectures.

Future applications will likely focus on leveraging these features for:

Organic Light-Emitting Diodes (OLEDs): Phenanthrene derivatives have been investigated as emitters and host materials in OLEDs. academie-sciences.frgoogle.com The ester groups on Dimethyl Phenanthrene-9,10-dicarboxylate can be hydrolyzed and converted into amides or other functional groups to fine-tune the electronic properties and promote intermolecular interactions, potentially leading to materials with enhanced charge transport and emission efficiencies.

Organic Photovoltaics (OPVs): The phenanthrene moiety can act as a strong electron-donating backbone in donor-acceptor molecules designed for OPVs. researchgate.net By chemically modifying the dicarboxylate groups, researchers can attach various electron-accepting units, systematically altering the HOMO-LUMO gap to optimize light absorption and charge separation.

Curved Carbon Nanomaterials: There is growing interest in creating non-planar or "curved" PAHs by incorporating non-hexagonal rings. rsc.org Dimethyl Phenanthrene-9,10-dicarboxylate could serve as a key planar building block in bottom-up syntheses of larger, contorted nanographenes, whose unique saddle-shaped or bowl-shaped geometries impart novel optoelectronic properties and enhanced solubility. rsc.org

Discovery of Novel Catalytic Functions

While much research has focused on the synthesis of Dimethyl Phenanthrene-9,10-dicarboxylate, a promising future direction lies in using the molecule as a component of new catalysts. The dicarboxylate groups are excellent coordinating ligands for metal ions.

The primary emerging avenue is the use of this compound as an organic linker to build metal-organic frameworks (MOFs) or coordination polymers. acs.org Research on naphthalene (B1677914) dicarboxylate linkers has shown their ability to form robust frameworks with transition metals that can function as recyclable, heterogeneous catalysts. acs.org These materials have demonstrated catalytic activity in important carbon-carbon bond-forming reactions, such as Henry and Knoevenagel condensations. acs.org

Future work will likely involve:

Synthesizing new MOFs using Dimethyl Phenanthrene-9,10-dicarboxylate as the primary building block.

Exploring the catalytic activity of these new materials in a range of organic transformations.

Tuning the porosity and catalytic site activity by selecting different metal nodes and reaction conditions.

The phenanthrene backbone itself can also influence catalytic activity, and its derivatives have been explored as ligands in homogeneous catalysis. scispace.com The rigid structure can impart specific geometries on the resulting metal complexes, potentially leading to catalysts with high selectivity.

Elucidation of Complex Reaction Mechanisms

A deeper understanding of the reaction mechanisms involved in the formation and degradation of Dimethyl Phenanthrene-9,10-dicarboxylate is crucial for optimizing its synthesis and predicting its stability in materials applications.

It has been noted that the thermal decomposition mechanism of this compound is complex. ccspublishing.org.cn Future research will need to employ a combination of experimental techniques (like pyrolysis-gas chromatography-mass spectrometry) and theoretical calculations to map out the degradation pathways. Studies on the thermal decomposition of the parent phenanthrene molecule show that combustion involves a complex network of reactions producing various gaseous products, and understanding the kinetics is key to controlling the process. nih.gov Similarly, hydrothermal oxidation of phenanthrene proceeds through intricate pathways involving hydroxylation, ring-opening, and rearrangement. researchgate.net Elucidating how the 9,10-dicarboxylate groups modify these degradation routes is a key area for future investigation.

Furthermore, the mechanisms of its synthesis, particularly in modern domino reactions, warrant deeper study. For example, palladium-catalyzed syntheses of related phenanthrenes are proposed to proceed through complex cascades involving ortho-C–H activation, decarbonylation, and retro-Diels–Alder processes. nih.gov A detailed mechanistic investigation of these pathways can lead to more rational catalyst design and the expansion of the reaction scope to a wider range of substrates.

Development of Computational Models for Predictive Design

Computational chemistry is set to play a pivotal role in accelerating the discovery and design of new functional molecules based on the Dimethyl Phenanthrene-9,10-dicarboxylate scaffold. Density Functional Theory (DFT) has already been successfully applied to other phenanthrene derivatives to predict their suitability for applications in organic electronics. researchgate.netresearchgate.net

Future computational efforts will be directed towards:

Predicting Optoelectronic Properties: Using DFT and time-dependent DFT (TD-DFT), researchers can model the HOMO/LUMO energy levels, absorption/emission spectra, and charge transfer properties of hypothetical derivatives. researchgate.net This allows for the in-silico screening of large numbers of candidate molecules for specific applications, such as OLEDs with desired emission colors or OPV materials with optimal energy level alignment.

Modeling Molecular Geometry and Interactions: The known crystal structure of Dimethyl Phenanthrene-9,10-dicarboxylate provides an excellent benchmark for validating computational models. ccspublishing.org.cn Accurate models can then be used to predict how modifications to the ester groups will affect molecular packing in the solid state, which is critical for charge transport in organic semiconductor films. DFT calculations on the related 9,10-anthracene dicarboxylic acid have shown significant geometry changes between the ground and excited states, a phenomenon that profoundly impacts photophysical properties and can be predictively modeled. researchgate.net

Simulating Reaction Pathways: Computational modeling can be used to map the energy landscapes of synthetic and decomposition reactions. This provides invaluable insight into reaction mechanisms (as discussed in 5.4), helping to identify rate-limiting steps and design catalysts or reaction conditions that favor desired outcomes.

By integrating these computational models with experimental validation, researchers can move towards a predictive design cycle, significantly streamlining the development of new materials and catalysts based on Dimethyl Phenanthrene-9,10-dicarboxylate.

Q & A

Q. What are the optimal synthetic routes for preparing Dimethyl Phenanthrene-9,10-dicarboxylate, and how do reaction conditions influence yield?

The synthesis typically involves esterification of phenanthrene-9,10-dicarboxylic acid using dimethyl sulfate under phase-transfer catalysis. Key parameters include:

- Catalyst selection : Tetrabutylammonium bromide enhances reactivity by stabilizing intermediates in biphasic systems .

- Temperature control : Reactions are conducted at reflux (e.g., in THF/water mixtures) to ensure complete conversion .

- Workup procedures : Neutral alumina chromatography is used to isolate the product, achieving ~80% yield . Variations in solvent polarity and stoichiometry of dimethyl sulfate may require optimization to minimize side reactions like over-alkylation .

Q. Which characterization techniques are critical for confirming the purity and structure of Dimethyl Phenanthrene-9,10-dicarboxylate?

- NMR spectroscopy : H and C NMR identify ester methyl groups (δ ~3.8–4.0 ppm) and aromatic protons (δ ~7.5–8.5 ppm) .

- HPLC : Reversed-phase chromatography with UV detection validates purity (>95%) and detects trace impurities .

- Mass spectrometry : High-resolution MS confirms the molecular ion peak (e.g., m/z 294.1 for CHO) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of Dimethyl Phenanthrene-9,10-dicarboxylate in nucleophilic substitution reactions?

- Electronic effects : Electron-withdrawing groups (e.g., nitro, bromo) on the phenanthrene core increase electrophilicity at the ester carbonyl, accelerating hydrolysis or aminolysis .

- Steric hindrance : Bulky substituents (e.g., diisopropyl esters) reduce reaction rates in SN2 mechanisms due to restricted access to the reactive site .

- Methodological note : Kinetic studies using UV-Vis spectroscopy or stopped-flow techniques quantify rate constants under varying pH and temperature .

Q. What strategies resolve contradictions in reported biological activity data for Dimethyl Phenanthrene-9,10-dicarboxylate derivatives?

Discrepancies in cytotoxicity or DNA-binding efficiency often arise from:

- Solvent-dependent aggregation : Dimethyl sulfoxide (DMSO) may induce self-assembly, reducing bioavailability. Use dynamic light scattering (DLS) to monitor aggregation .

- Cell line variability : Validate assays across multiple lines (e.g., HeLa, MCF-7) with standardized protocols (e.g., MTT assays) .

- Structural analogs : Compare with diethyl or diisopropyl esters to isolate substituent-specific effects .

Q. How do intermolecular interactions govern the photophysical properties of Dimethyl Phenanthrene-9,10-dicarboxylate in solid-state applications?

- Stacking patterns : X-ray crystallography reveals π-π stacking (3.5–4.0 Å spacing) and head-to-tail arrangements, which quench fluorescence in aggregates .

- Excimer formation : Time-resolved fluorescence spectroscopy identifies excited-state dimerization, red-shifting emission wavelengths .

- DFT modeling : M06-2X/6-311++G(d,p) calculations predict charge-transfer interactions, guiding the design of OLED materials .

Methodological Challenges

Q. What experimental precautions are necessary to ensure reproducibility in metal-coordination studies with Dimethyl Phenanthrene-9,10-dicarboxylate?

- Metal selection : Transition metals (e.g., Ru(II), Cu(I)) preferentially bind to the dicarboxylate moiety, but trace metal impurities in solvents can skew results. Use Chelex-treated buffers .

- Spectroscopic validation : UV-Vis titrations and cyclic voltammetry confirm stoichiometry (e.g., 1:1 or 2:1 ligand-metal ratios) .

- Control experiments : Compare with phenanthroline analogs lacking ester groups to differentiate binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.